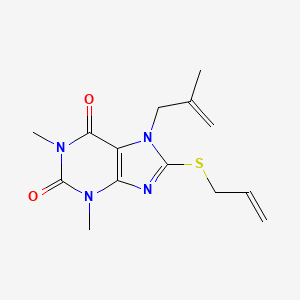

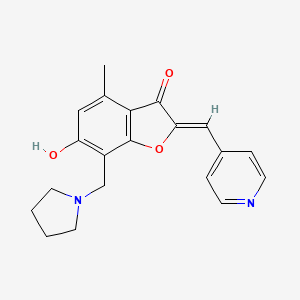

![molecular formula C12H9FN2S B2724065 5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine CAS No. 303145-59-7](/img/structure/B2724065.png)

5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine” is a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

The synthesis of pyridazine derivatives is of significant interest in the pharmaceutical industry due to their wide range of pharmacological activities . The industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by a six-membered ring containing two nitrogen atoms at 1 and 2 positions . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis

Pyridazine derivatives have been utilized in various chemical reactions. For instance, the NSAIDs Emorfazone, 4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone were converted to novel fused ring compound 3,4-dihydro-2H-pyridazino .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are characterized by their weak basicity, high dipole moment, and robust, dual hydrogen-bonding capacity . These properties contribute to their unique applications in molecular recognition.Aplicaciones Científicas De Investigación

Anticancer Applications

Diazines, a class of compounds that includes pyridazines, have been reported to exhibit anticancer properties . They are used in the modulation of myeloid leukemia . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antibacterial and Antimicrobial Applications

Diazines are also reported to exhibit antibacterial and antimicrobial properties . This makes them potentially useful in the development of new antibiotics and antimicrobial agents .

Anti-inflammatory and Analgesic Applications

Diazines have been reported to exhibit anti-inflammatory and analgesic properties . This suggests that they could be used in the development of new anti-inflammatory drugs and pain relievers .

Antihypertensive Applications

Diazines have been reported to exhibit antihypertensive properties . This suggests that they could be used in the development of new drugs for the treatment of high blood pressure .

Anticonvulsant Applications

Diazines have been reported to exhibit anticonvulsant properties . This suggests that they could be used in the development of new drugs for the treatment of epilepsy and other seizure disorders .

Antiaggressive Applications

Diazines have been reported to exhibit antiaggressive properties . This suggests that they could be used in the development of new drugs for the treatment of aggressive behavior disorders .

Mecanismo De Acción

While the specific mechanism of action for “5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine” is not mentioned in the search results, pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities. For example, some compounds like 5-acyl-N-methyl derivative were seen to be active in inhibition of prostaglandin E2 and interleukin activity .

Safety and Hazards

Pyridazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Direcciones Futuras

The future directions for “5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine” and other pyridazine derivatives could involve further exploration of their pharmacological activities and potential applications in drug discovery. There is a need for novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-4H-thieno[2,3-d]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2S/c13-10-1-3-11(4-2-10)15-8-9-5-6-16-12(9)7-14-15/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULKKVBHCWANTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=NN1C3=CC=C(C=C3)F)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723986.png)

![7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2723988.png)

![3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723998.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2723999.png)